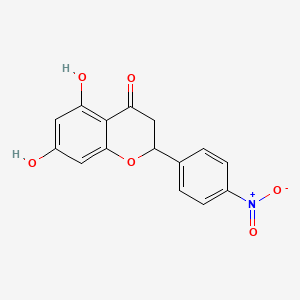

5,7-Dihydroxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one

Description

5,7-Dihydroxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one is a flavanone derivative characterized by a 4-nitrophenyl substituent at the C-2 position of the benzopyran-4-one core. Its structure includes two hydroxyl groups at C-5 and C-7, contributing to its polarity, and a nitro group (-NO₂) at the para position of the phenyl ring. The nitro group is strongly electron-withdrawing, which may influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

CAS No. |

115809-03-5 |

|---|---|

Molecular Formula |

C15H11NO6 |

Molecular Weight |

301.25 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-nitrophenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H11NO6/c17-10-5-11(18)15-12(19)7-13(22-14(15)6-10)8-1-3-9(4-2-8)16(20)21/h1-6,13,17-18H,7H2 |

InChI Key |

QOQDAPLOANATPX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for chroman-4-one derivatives often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of 5,7-Dihydroxy-2-(4-aminophenyl)chroman-4-one .

Scientific Research Applications

5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Naringenin

- Structure : (2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.

- Key Differences : Replaces the nitro group with a hydroxyl (-OH) at the phenyl 4-position.

- Activity : Exhibits antioxidant, anti-inflammatory, and antiviral properties. Its hydroxyl group enhances hydrogen-bonding interactions, improving solubility and bioavailability compared to nitro-substituted analogs .

Hesperetin

- Structure : 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one.

- Key Differences : Contains a hydroxyl at C-3' and a methoxy (-OCH₃) at C-4' of the phenyl ring.

- Activity: Demonstrated anti-inflammatory effects in ocular inflammation models.

Isoakuranetin (5,7-Dihydroxy-4'-methoxyflavanone)

- Structure : (2S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.

- Key Differences : Methoxy substituent at C-4'.

- Activity: Used in nanoparticle formulations for ocular therapy. The methoxy group balances lipophilicity and metabolic stability, improving sustained release profiles .

5,7-Dihydroxy-2-(3,4-dichlorophenyl)-4H-1-benzopyran-4-one

- Structure : Chlorine atoms at C-3' and C-4' of the phenyl ring.

- Key Differences : Electron-withdrawing chlorine substituents mimic the nitro group’s electronic effects but with different steric and solubility profiles.

- Activity: Not explicitly reported, but chlorine’s electronegativity may enhance binding to hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Comparisons

*LogP values inferred from substituent electronegativity and hydrophobicity.

Biological Activity

5,7-Dihydroxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one, commonly referred to as a derivative of chromone, has garnered attention for its diverse biological activities. This compound is part of a larger class of flavonoids known for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article consolidates findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H12O4

- Molecular Weight : 256.2534 g/mol

- CAS Number : 480-39-7

This compound features hydroxyl groups at positions 5 and 7, which are critical for its biological activity.

Antioxidant Activity

Research indicates that flavonoids possess significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. A study demonstrated that it exhibits a high capacity for reducing oxidative damage in cell cultures, which is crucial for preventing chronic diseases linked to oxidative stress .

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory effects in various models. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. For instance, a specific study indicated that treatment with this compound resulted in significant cell cycle arrest in the G2/M phase and reduced viability in breast cancer cells .

Neuroprotective Effects

The ability to cross the blood-brain barrier (BBB) makes this compound a candidate for neuroprotective therapies. Research has indicated that it can inhibit monoamine oxidase (MAO) activity, which is relevant in neurodegenerative diseases like Alzheimer's. The compound's neuroprotective effects were confirmed through assays measuring neuronal cell viability under oxidative stress conditions .

Case Studies and Experimental Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.